molecular formula C14H22O B14496537 3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one CAS No. 63649-47-8

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one

Cat. No.: B14496537
CAS No.: 63649-47-8
M. Wt: 206.32 g/mol
InChI Key: AWGALQZOQZXQDQ-UHFFFAOYSA-N
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Description

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one is an organic compound with a complex structure characterized by multiple double bonds and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors followed by dehydration and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve high production rates and product quality.

Chemical Reactions Analysis

Types of Reactions

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove double bonds or reduce carbonyl groups to alcohols.

    Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,10-Trimethylundeca-3,5,9-trien-2-one
  • 7,11-Dimethyldodeca-4,6,10-trien-3-one
  • 6,10-Dimethylundeca-3,5,9-trien-2-one

Uniqueness

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63649-47-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3,6,8,9-tetramethyldeca-3,5,9-trien-2-one

InChI

InChI=1S/C14H22O/c1-10(2)13(5)9-11(3)7-8-12(4)14(6)15/h7-8,13H,1,9H2,2-6H3

InChI Key

AWGALQZOQZXQDQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=CC=C(C)C(=O)C)C)C(=C)C

Origin of Product

United States

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